2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid
Description
Historical Development of Fluorinated Amino Acids
The exploration of fluorinated amino acids began with the discovery of naturally occurring 4-fluoro-L-threonine in Streptomyces cattleya, the only fluorinated amino acid identified in nature to date. This finding, coupled with the pharmaceutical industry’s interest in fluorine’s electronegativity and metabolic stability, spurred synthetic efforts. The 1950s marked a turning point with the development of fludrocortisone, the first fluorine-containing drug, which demonstrated the therapeutic potential of fluorinated compounds. Early synthetic routes relied on harsh chemical conditions, such as the use of diethylaminosulfur trifluoride (DAST) for hydroxyl-to-fluorine substitutions, but these methods faced challenges in selectivity and yield.
Advances in enzymatic fluorination emerged with the discovery of fluorinases, enzymes capable of catalyzing carbon-fluorine bond formation under mild conditions. Parallel developments in flow chemistry revolutionized synthesis, enabling precise control over reactive intermediates and reducing purification steps. For example, Seeberger and colleagues achieved rapid synthesis of fluorinated α-amino acids via photooxidative cyanation in flow reactors, yielding products like 16a-16e in 50–67% efficiency.
Table 1: Key Milestones in Fluorinated Amino Acid Development
Significance of Trifluoromethyl-Substituted Aromatic Amino Acids
Trifluoromethyl (-CF~3~) groups impart unique properties to aromatic amino acids:
- Enhanced Hydrophobicity : The -CF~3~ group increases lipid solubility, improving membrane permeability in peptide drugs.
- Electron-Withdrawing Effects : The strong electronegativity of fluorine alters electronic distributions, stabilizing charge interactions in protein binding pockets.
- Metabolic Stability : Fluorination reduces susceptibility to enzymatic degradation, extending the half-life of therapeutic peptides.
These attributes make trifluoromethyl-substituted phenylalanine derivatives invaluable in drug design. For instance, O-(cis-3-fluorocyclobutyl)-L-tyrosine, synthesized via Mitsunobu reactions and DAST fluorination, showed promise as a positron emission tomography (PET) imaging agent due to its stability and target affinity. Similarly, fluorinated coumarin-amino acid hybrids, such as compound 56 , serve as fluorescent probes with enhanced photostability.
Table 2: Properties of Trifluoromethyl-Substituted vs. Non-Fluorinated Phenylalanine
| Property | Trifluoromethyl-Phenylalanine | Phenylalanine |
|---|---|---|
| LogP (Lipophilicity) | 2.8 | 1.4 |
| Metabolic Stability | High | Moderate |
| Electron Density (Ring) | Reduced | Unmodified |
Positioning of 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic Acid in Research
This compound, commonly abbreviated as Fmoc-L-3-Trifluoromethylphenylalanine, is a cornerstone in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus during iterative coupling, allowing selective deprotection under basic conditions. The trifluoromethyl moiety at the phenyl ring’s meta position enhances peptide stability and modulates receptor interactions.
Applications include:
- Peptide Engineering : Incorporation into antimicrobial peptides to improve resistance to proteolytic cleavage.
- Material Science : Modification of self-assembling peptides for nanostructured materials with tailored hydrophobicity.
- Drug Development : Serving as a building block for kinase inhibitors, where the -CF~3~ group optimizes binding to hydrophobic pockets.
Table 3: Chemical Data for Fmoc-L-3-Trifluoromethylphenylalanine
| Property | Value |
|---|---|
| Molecular Formula | C~25~H~20~F~3~NO~4~ |
| Molecular Weight | 455.43 g/mol |
| InChI Key | UZURFVKJNGUKLM-QWRGUYRKSA-N |
| Synthetic Yield* | 68–72% (typical for Fmoc derivatives) |
*Derived from analogous syntheses in.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4/c25-24(26,27)15-7-5-6-14(12-15)21(22(29)30)28-23(31)32-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOKRQSOCRHGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678991-14-5 | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid , also known by its CAS number 150114-97-9, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.45 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the Fmoc group and subsequent coupling reactions with the trifluoromethylphenyl moiety. The detailed synthetic route can be summarized as follows:
- Protection of Amino Group : The amino group of the starting amino acid is protected using the Fmoc group.
- Coupling Reaction : The protected amino acid is then coupled with a trifluoromethylphenyl acetic acid derivative.
- Deprotection : Finally, the Fmoc group is removed to yield the final product.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, potentially through modulation of cytokine release and suppression of inflammatory mediators.
- Anticancer Effects : Preliminary investigations suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Interaction : It may inhibit specific enzymes associated with inflammatory responses and cancer progression.
- Receptor Modulation : The trifluoromethyl group enhances interactions with various receptors, leading to altered signaling pathways.
Case Studies
-
Anti-inflammatory Activity :
- A study assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with this compound at concentrations ranging from 10 to 50 µM.
-
Anticancer Activity :
- In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be around 25 µM for breast cancer cells.
Data Table
Below is a summary table of key findings related to the biological activity of this compound:
| Biological Activity | Test System | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anti-inflammatory | Macrophages (LPS-induced) | 10 - 50 | Reduced TNF-alpha and IL-6 |
| Anticancer | Breast Cancer Cell Line | 25 | Decreased cell viability |
| Anticancer | Lung Cancer Cell Line | 25 | Induced apoptosis |
Scientific Research Applications
Structural Features
The compound contains:
- A 9H-fluoren-9-ylmethoxycarbonyl group, commonly used as a protective group in peptide synthesis.
- A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
Peptide Synthesis
The Fmoc group allows for the selective protection of amino acids during peptide synthesis. This compound can be utilized as a building block in solid-phase peptide synthesis (SPPS), facilitating the formation of peptides with desired sequences and functionalities.
Case Study: Synthesis of Antimicrobial Peptides
Recent studies have demonstrated the successful incorporation of this compound into antimicrobial peptides, enhancing their stability and activity against resistant bacterial strains. The Fmoc protecting group allows for easy deprotection under mild conditions, making it suitable for synthesizing complex peptide structures.
Drug Development
The trifluoromethyl moiety is known to improve the pharmacokinetic properties of drugs, such as increased bioavailability and reduced clearance rates. This compound has been explored for its potential in developing new therapeutic agents targeting various diseases.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific cancer cell lines. The modification of the trifluoromethyl group has been shown to enhance potency against certain tumor types.
Chemical Biology
In chemical biology, this compound serves as a valuable tool for studying protein interactions and enzyme activities. By attaching this compound to biomolecules, researchers can investigate the effects of fluorinated compounds on biological systems.
Case Study: Fluorinated Probes
Fluorinated probes based on this structure have been developed to study enzyme kinetics and protein-ligand interactions, providing insights into metabolic pathways and potential drug targets.
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group participates in peptide coupling reactions, enabling integration into peptide chains. Key reagents and conditions include:
| Reagent/Condition | Role | Outcome |
|---|---|---|
| HATU/HBTU with DIPEA | Activate carboxylate for coupling | Forms amide bonds with amino groups |
| DCC/DMAP in anhydrous DCM | Carbodiimide-mediated activation | Generates active ester intermediates |
These reactions typically proceed under inert atmospheres (N₂ or Ar) at 0–25°C, yielding protected peptide intermediates. The trifluoromethyl group stabilizes the aromatic ring against electrophilic side reactions during activation.
Deprotection of the Fmoc Group
The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under basic conditions:
| Reagent | Conditions | Mechanism |
|---|---|---|
| 20% piperidine/DMF | 10–30 min, room temp | β-Elimination via base catalysis |
| DBU in DCM | 5–15 min, 0°C | Rapid deprotection with mild base |
Deprotection exposes the free amine for subsequent functionalization. Acidic conditions (e.g., TFA) are avoided to prevent decomposition of the trifluoromethylphenyl group .
Esterification and Amide Bond Formation
The carboxylic acid undergoes esterification and amidation:
Esterification
| Reagent | Conditions | Product Example |
|---|---|---|
| Methanol/H₂SO₄ | Reflux, 12 hr | Methyl ester derivative |
| DCC/DMAP with R-OH | 0°C to rt, anhydrous | Activated ester intermediates |
Amidation
| Reagent | Conditions | Application |
|---|---|---|
| HOBt/EDCl | DMF, 0°C–rt, 2–4 hr | Peptide-resin conjugation |
| NH₃ in THF | 25°C, 6 hr | Primary amide synthesis |
The trifluoromethyl group enhances electrophilicity at the phenyl ring, directing substitution reactions to meta positions .
Suzuki–Miyaura Cross-Coupling
The aryl trifluoromethyl group enables palladium-catalyzed coupling:
| Catalyst System | Conditions | Outcome |
|---|---|---|
| Pd(PPh₃)₄/Na₂CO₃ | Dioxane/H₂O, 80°C, 12 hr | Biaryl derivatives via C–C bond |
| PdCl₂(dppf)/CsF | DMF, 100°C, 24 hr | Functionalized aromatic systems |
This reaction leverages the electron-withdrawing effect of the trifluoromethyl group to enhance oxidative addition efficiency.
Nucleophilic Aromatic Substitution
The trifluoromethylphenyl group undergoes selective substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| KNO₃/H₂SO₄ | 0°C, 2 hr | Nitro-substituted derivatives |
| NaSMe/DMF | 60°C, 6 hr | Thioether analogs |
Reactivity is localized at the para position relative to the trifluoromethyl group due to its strong meta-directing effect .
Salt Formation
The carboxylic acid forms salts for improved solubility:
| Base | Conditions | Application |
|---|---|---|
| NaOH/H₂O | rt, 1 hr | Sodium salt for aqueous assays |
| Triethylamine in EtOH | 0°C, 30 min | Amine salts for chromatography |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic Acid
- Key Difference : Trifluoromethyl group at the para position instead of meta .
- Meta isomers often exhibit distinct pharmacokinetic profiles due to spatial orientation differences .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxyphenyl)acetic Acid
- Key Difference : Hydroxyl (-OH) substituent at the meta position .
- Impact : Increased polarity and hydrogen-bonding capacity compared to -CF₃. This enhances solubility in aqueous media but may reduce membrane permeability. The R-configuration introduces stereoselectivity in enzymatic or receptor-mediated processes .
FMOC-(3-AMINOPHENYL)ACETIC ACID (CAS 186320-08-1)
- Key Difference: Amino (-NH₂) group at the meta position .
- Impact : The -NH₂ group allows for further functionalization (e.g., conjugation or crosslinking) but may reduce stability under acidic conditions. Unlike -CF₃, it participates in hydrogen bonding, altering interaction profiles in peptide chains .
Backbone and Functional Group Modifications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid
- Key Difference: Propanoic acid backbone with an o-tolyl (2-methylphenyl) group .
- The methyl group enhances hydrophobicity but may limit rotational freedom compared to -CF₃ .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid
Stereochemical and Isomeric Variations
FMOC-DL-PHG-OH (CAS 163883-97-4)
- Key Difference : Racemic phenylglycine backbone .
- Impact : The lack of stereochemical purity (DL-form) limits its use in enantioselective synthesis. Unlike the target compound’s -CF₃, the unsubstituted phenyl group offers minimal electronic effects, reducing metabolic resistance .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic Acid
Data Tables
Table 1. Structural and Physical Properties
Key Research Findings
- Trifluoromethyl vs. Hydroxyl : The -CF₃ group in the target compound improves blood-brain barrier penetration in neuroactive peptides compared to -OH analogs .
- Positional Isomerism : Meta-substituted -CF₃ shows 20% higher enzymatic stability than para-substituted analogs in protease-rich environments .
- Stereochemical Impact : Enantiomerically pure derivatives (e.g., S-configuration in ) exhibit 3-fold higher binding affinity to G-protein-coupled receptors than racemic mixtures .
Q & A
Q. What are the standard synthetic routes for preparing this Fmoc-protected amino acid derivative, and how do reaction conditions influence yield?
The compound is typically synthesized via Fmoc protection of the amino group using Fmoc chloride (or analogous reagents) in the presence of a base like sodium carbonate in dimethylformamide (DMF) at room temperature . Key steps include coupling with phenylacetic acid derivatives and purification via column chromatography. Yield optimization often hinges on solvent choice (e.g., dichloromethane or THF), reaction time, and catalyst selection, such as 4-dimethylaminopyridine (DMAP) for improved acylation efficiency .
Q. How does the Fmoc group function as a protecting agent in peptide synthesis, and what are its limitations?
The Fmoc (fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS). It is stable under basic conditions but cleaved selectively with piperidine in DMF, enabling sequential peptide elongation . Limitations include potential side reactions with nucleophilic residues (e.g., cysteine) and sensitivity to prolonged exposure to strong bases, which may lead to premature deprotection .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to resolve signals from the trifluoromethyl group and aromatic protons . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when scaling up production?
Discrepancies in yields often arise from variations in solvent purity, temperature control, or catalyst loading. For example, highlights catalytic methods that reduce by-products, but scaling may require adjusting stoichiometry or switching to flow chemistry for better heat dissipation . Kinetic studies (e.g., monitoring reaction progress via HPLC) can identify bottlenecks, such as intermediate instability .
Q. What strategies mitigate racemization during coupling reactions involving this compound?
Racemization occurs under basic conditions due to enolate formation at the α-carbon. To minimize this, use coupling reagents like HATU or COMU, which operate at lower pH, and reduce reaction times . Pre-activation of the carboxyl group with oxyma pure or HOAt also suppresses epimerization .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?
The electron-withdrawing trifluoromethyl group enhances resistance to acidic hydrolysis but may increase susceptibility to nucleophilic attack under strongly basic conditions (e.g., during Fmoc deprotection with piperidine). Stability assays in varying pH buffers (e.g., 0.1 M HCl vs. 0.1 M NaOH) paired with LC-MS monitoring are recommended to validate compatibility with specific synthesis protocols .
Q. What experimental approaches validate the compound’s role in stabilizing peptide-protein interactions?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity between synthesized peptides (incorporating this derivative) and target proteins. Fluorescence polarization assays are useful for studying competitive inhibition in vitro .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Parameter | Method A () | Method B () |
|---|---|---|
| Solvent | DMF | 1,4-Dioxane/Water |
| Base | Sodium carbonate | N-Methylmorpholine (NMM) |
| Catalyst | None | DMAP |
| Yield | 70-75% | 85-90% |
| Purity (HPLC) | >95% | >98% |
Q. Table 2: Stability Under Different Conditions
| Condition | Stability Outcome | Reference |
|---|---|---|
| 20% Piperidine/DMF | Full deprotection in 20 min | |
| 0.1 M HCl (RT, 24 hr) | No degradation | |
| 0.1 M NaOH (RT, 24 hr) | Partial hydrolysis (~15%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
